molecular formula C18H17FN2O4S B2643198 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034307-14-5

4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2643198
CAS No.: 2034307-14-5
M. Wt: 376.4
InChI Key: UPLDYVBKTWNFOK-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an ethoxy group, a fluoro group, a furan ring, a pyridine ring, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The furan and pyridine rings can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
  • 2-fluoro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
  • N-(1-furan-2-yl-ethyl)-3,5-dinitro-N-pyridin-2-yl-benzamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluoro) groups can influence the compound’s overall electronic properties, making it a versatile molecule for various applications.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-2-24-17-8-6-14(10-15(17)19)26(22,23)21-12-13-5-7-16(20-11-13)18-4-3-9-25-18/h3-11,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLDYVBKTWNFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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